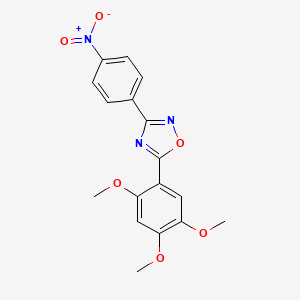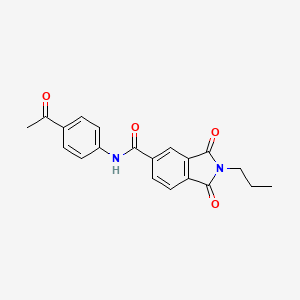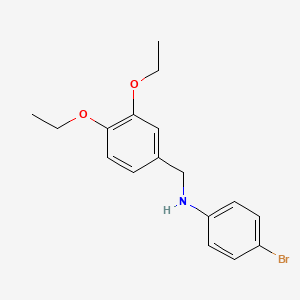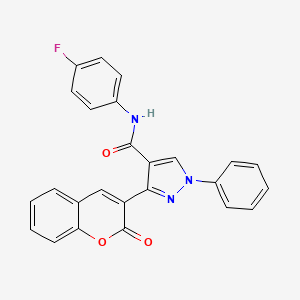![molecular formula C21H15FN2O5 B3616849 N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3616849.png)
N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide
Vue d'ensemble
Description
N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide, commonly known as FN1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN1 belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
FN1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FN1 has also been found to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, FN1 has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of FN1 is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. FN1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, FN1 has been found to inhibit the expression of various proteins that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects
FN1 has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their eventual death. FN1 has also been shown to inhibit the expression of various genes that are involved in cancer cell survival and proliferation. In addition, FN1 has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FN1 is its potent anti-tumor activity, which has been demonstrated in various cancer cell lines. In addition, FN1 has been found to be relatively non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of FN1 is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research on FN1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of FN1. Another area of interest is the investigation of the potential use of FN1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Furthermore, the development of more effective delivery systems for FN1 may improve its bioavailability and therapeutic efficacy. Finally, the investigation of the potential use of FN1 in the treatment of other diseases, such as inflammatory diseases, may open up new avenues for its therapeutic applications.
Conclusion
In conclusion, FN1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its potent anti-tumor activity, anti-inflammatory and anti-oxidant properties, and relatively non-toxic nature make it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic efficacy.
Propriétés
IUPAC Name |
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5/c22-16-6-4-14(5-7-16)20(25)13-29-19-10-8-17(9-11-19)23-21(26)15-2-1-3-18(12-15)24(27)28/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCPBUEHTTYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3616770.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B3616772.png)


![4-{[({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B3616782.png)
![4-ethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3616790.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3616802.png)

![5-bromo-N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B3616825.png)
![3-{[(2,4-dichlorophenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3616827.png)

![1-benzyl-4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3616838.png)

